![molecular formula C8H8BrN3 B1380767 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine CAS No. 1500190-82-8](/img/structure/B1380767.png)
6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine
Overview
Description
“6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine” is a chemical compound with the CAS Number: 1500190-82-8 . It has a molecular weight of 226.08 . The compound is solid in physical form and should be stored at 4°C, protected from light .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine”, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for “6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine” is1S/C8H8BrN3/c1-5-2-6 (9)3-12-4-7 (10)11-8 (5)12/h2-4H,10H2,1H3
. The InChI key is HNXIVIKEZUQSSO-UHFFFAOYSA-N
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
“6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine” is a solid compound . It should be stored at 4°C, protected from light .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, including those related to 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, have been developed using palladium- or copper-catalyzed methodology. This advancement offers more convenient and efficient synthesis routes for such compounds (Enguehard et al., 2003).
Crystal Structure Analysis : The crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine, which shares a structural framework with 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, has been described. This type of analysis is crucial for understanding the chemical and physical properties of these compounds (Enguehard et al., 2003).
Pharmaceutical Applications
Potential in Drug Development : The compound and its derivatives have been explored for potential applications in pharmaceuticals. For example, derivatives of 6-Bromoimidazo[1,2-a]pyridine have been incorporated into anti-cancer and anti-tuberculosis agents. This highlights the compound's significance in the development of new therapeutic agents (Sanghavi et al., 2022).
Cytotoxic Activity : Studies on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, which are structurally similar to 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, have shown cytotoxic activity. These findings suggest the potential of such compounds in cancer research (Vilchis-Reyes et al., 2010).
Materials Chemistry and Catalysis
Catalysis Research : The compound's derivatives have been utilized in catalysis research, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This is significant for the preparation of active agents in various industrial processes (Sanghavi et al., 2022).
Potential in Materials Chemistry : Derivatives of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine may find applications in materials chemistry due to their unique molecular structures and properties, as indicated by the research on similar imidazo[1,2-a]pyridine compounds (Masters et al., 2011).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .
Mechanism of Action
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known for their diverse biological activities, which suggests that they may interact with multiple targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of biological activities, indicating that they may influence various biochemical pathways .
Result of Action
Given the diverse biological activities of imidazo[1,2-a]pyridines, it is likely that this compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-2-6(9)3-12-4-7(10)11-8(5)12/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXIVIKEZUQSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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